molecular formula C18H30N4O12 B1216818 Triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic acid CAS No. 869-52-3

Triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic acid

Cat. No.: B1216818
CAS No.: 869-52-3
M. Wt: 494.5 g/mol
InChI Key: RAEOEMDZDMCHJA-UHFFFAOYSA-N
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Description

Triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid is a chelating agent known for its ability to form stable complexes with metal ions. It is widely used in analytical chemistry, particularly in complexometric titrations. The compound has the molecular formula C18H30N4O12 and a molecular weight of 494.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid can be synthesized through the reaction of triethylenetetramine with chloroacetic acid under basic conditions. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid involves the formation of stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as metal ion detection, removal, and therapeutic interventions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid is unique due to its higher number of acetic acid groups, which allows it to form more stable and stronger complexes with metal ions compared to other chelating agents. This makes it particularly effective in applications requiring high stability and selectivity in metal ion binding .

Properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O12/c23-13(24)7-19(3-5-21(9-15(27)28)10-16(29)30)1-2-20(8-14(25)26)4-6-22(11-17(31)32)12-18(33)34/h1-12H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEOEMDZDMCHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7061225
Record name 3,6,9,12-Tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid
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Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Triethylenetetraminehexaacetic acid
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CAS No.

869-52-3
Record name Triethylenetetraminehexaacetic acid
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Record name Triethylenetetraminehexaacetic acid
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Record name 3,6,9,12-Tetraazatetradecanedioic acid, 3,6,9,12-tetrakis(carboxymethyl)-
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Record name 3,6,9,12-Tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid
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Record name 3,6,9,12-tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of TTHA?

A1: The molecular formula of TTHA is C18H30N4O12, and its molecular weight is 494.45 g/mol.

Q2: How does the structure of TTHA contribute to its metal-chelating properties?

A2: TTHA possesses four amine nitrogen atoms and six carboxylic acid groups, providing ten potential donor atoms for metal coordination. This allows TTHA to form highly stable complexes with various metal ions. [, , ]

Q3: What spectroscopic techniques are used to characterize TTHA complexes?

A3: Researchers commonly employ techniques such as Infrared (IR) spectroscopy, Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR), and Nuclear Magnetic Resonance (NMR) to investigate TTHA complexes. These methods provide valuable information on bonding, structure, and electronic properties. [, , , , , , , , , ]

Q4: What types of metal ions does TTHA preferentially bind to?

A4: TTHA demonstrates strong chelating ability towards a wide range of metal ions, including transition metals (e.g., Ni2+, Cu2+, Zn2+, Cd2+), lanthanides (e.g., Gd3+, Eu3+, Nd3+, Ho3+, Er3+), and actinides (e.g., Th4+). [, , , , , , , , ]

Q5: How does the binding affinity of TTHA compare to other chelators like DTPA?

A5: TTHA generally exhibits higher stability constants for metal complexes compared to diethylenetriaminepentaacetic acid (DTPA) due to the presence of an additional carboxylic acid group, leading to more stable chelates with certain metal ions. [, , , ]

Q6: How does the pH of the solution influence TTHA complexation?

A6: The pH plays a crucial role in TTHA complex formation. Protonation states of both TTHA and the metal ion are affected by pH, influencing the stability and structure of the resulting complexes. [, , , ]

Q7: Can TTHA be used for the selective removal of specific metal ions?

A7: Yes, TTHA demonstrates selectivity for certain metal ions over others. For instance, a study showed that a TTHA intercalated Zn-Al layered double hydroxide material selectively removes Nd3+ ions from an aqueous solution containing both Nd3+ and Sr2+. This selectivity arises from the higher stability constant of the Nd-TTHA complex compared to the Sr-TTHA complex. []

Q8: What are the potential applications of TTHA in medical imaging?

A8: TTHA complexes with gadolinium, a paramagnetic metal ion, have been investigated as potential contrast agents for Magnetic Resonance Imaging (MRI). The high stability and relaxivity of these complexes make them promising candidates for enhancing image contrast in medical diagnostics. [, , ]

Q9: Has TTHA shown potential in treating heavy metal poisoning?

A9: Research indicates that TTHA can mobilize cadmium from organs like the liver and spleen in cadmium-exposed mice. Encapsulating TTHA within liposomes further enhances its efficacy, suggesting its potential for developing therapies for heavy metal intoxication. [, ]

Q10: How is computational chemistry employed in TTHA research?

A10: Computational techniques, such as molecular modeling and simulations, aid in understanding the structural intricacies of TTHA complexes, predicting their stability constants, and guiding the design of novel TTHA derivatives with improved properties. []

Q11: What are the key structure-activity relationships observed in TTHA derivatives?

A11: Modifications to the TTHA structure, such as introducing amide groups, can significantly influence its metal-binding affinity, lipophilicity, and overall biological properties. These modifications are crucial for tailoring TTHA derivatives for specific applications. [, , ]

Q12: What are the future directions in TTHA research?

A12: Future research on TTHA will likely focus on developing more efficient and targeted chelators for heavy metal detoxification, designing novel TTHA-based contrast agents for improved MRI sensitivity and biocompatibility, and exploring its potential in areas like catalysis and materials science. [, ]

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